molecular formula C10H8N2O B372536 1-(4-Pyridyl)-4-pyridone CAS No. 3881-38-7

1-(4-Pyridyl)-4-pyridone

Cat. No. B372536
CAS RN: 3881-38-7
M. Wt: 172.18g/mol
InChI Key: IAONXCQPEJFHIE-UHFFFAOYSA-N
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Description

1-(4-Pyridyl)-4-pyridone is a key intermediate for synthesizing cardiac drug Milrinone .


Synthesis Analysis

There is a paper titled “Facile Synthesis of 1,5-Diaryl-4-pyridyl-1,2,3-triaozle Derivatives” that might contain relevant information about the synthesis of similar compounds .


Molecular Structure Analysis

The molecular structure of 1-(4-Pyridyl)-4-pyridone can be analyzed using vibrational spectroscopic and conformational studies . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions of 1-(4-Pyridyl)-4-pyridone can be analyzed by studying the synthesis and structures of two new Cu(I) frameworks bearing 1,3-bis(4-pyridyl)propane and inorganic linkers .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(4-Pyridyl)-4-pyridone can be analyzed by studying the effects of anionic geometries on hydrogen-bonding networks of 1-(4-pyridyl) piperazine . The molecular formula of a similar compound, 1-(4-Pyridyl)ethylamine, is CHN with an average mass of 122.168 Da .

Safety And Hazards

The safety data sheet of a similar compound, 1,2-Bis(4-pyridyl)ethane, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Another similar compound, (S)-(-)-1-(4-Pyridyl)ethanol, also causes severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

The future directions of research on 1-(4-Pyridyl)-4-pyridone can be inferred from the study of the effects of anionic geometries on hydrogen-bonding networks of 1-(4-pyridyl) piperazine . Another study introduces a new bidentate XB acceptor, 1-(4-pyridyl)-4-thiopyridine (PTP), which combines sp3-S and sp2-N acceptor sites .

properties

IUPAC Name

1-pyridin-4-ylpyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-10-3-7-12(8-4-10)9-1-5-11-6-2-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAONXCQPEJFHIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1N2C=CC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Pyridyl)-4-pyridone

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